

Physicochemical properties of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name:	2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
Cat. No.:	B1587656

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid**

Introduction

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a highly functionalized pyrimidine core. As a member of the pyrimidine carboxylic acid family, it serves as a valuable building block in medicinal chemistry and organic synthesis.^{[1][2]} The strategic placement of a bromine atom, a carboxylic acid, and a strongly electron-withdrawing methylsulfonyl group imparts a unique combination of reactivity and physicochemical characteristics. These properties are critical determinants of the molecule's behavior in both chemical and biological systems, influencing everything from reaction outcomes to pharmacokinetic profiles in potential drug candidates.

This technical guide provides a comprehensive analysis of the known physicochemical properties of **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid** (CAS No: 30321-94-9). For properties where experimental data is not publicly available, this document offers detailed, field-proven experimental protocols for their determination, designed to equip researchers and drug development professionals with the necessary tools for a thorough characterization of this compound.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The key identifiers and structural details for **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid** are summarized below.

Table 1: Chemical Identity of **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid**

Identifier	Value	Source(s)
IUPAC Name	5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid	
Synonyms	2-Methylsulfonyl-5-bromoPyrimidine-4-carboxylic acid, 4-Pyrimidinecarboxylic Acid, 5-Bromo-2-(Methylsulfonyl)-	[1][3]
CAS Number	30321-94-9	[3][4][5]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₄ S	[1][4][6]
Molecular Weight	281.09 g/mol	[1]
Canonical SMILES	CS(=O)(=O)c1ncc(c(C(=O)O)n1)Br	[1]

| InChI Key | UEYGRSDYBWXDKJ-UHFFFAOYSA-N | |

The molecule's structure is defined by a central pyrimidine ring, which is substituted at key positions. The methylsulfonyl group at position 2 and the nitrogen atoms within the ring act as strong electron-withdrawing groups, significantly influencing the acidity of the carboxylic acid at position 4. The bromine atom at position 5 provides a site for further synthetic modification, such as transition-metal-catalyzed cross-coupling reactions.[7]

Caption: 2D Structure of **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid**.

Core Physicochemical Properties

A summary of the available and predicted physicochemical data is presented below. The scarcity of experimentally-derived public data for this specific molecule underscores the importance of the protocols outlined in Section 4.

Table 2: Summary of Physicochemical Properties

Property	Value / Observation	Source(s) / Comment
Physical Form	Solid	
Appearance	White to light yellow/brown powder	Predicted based on related compounds[7]
Melting Point	Data not available	Experimental determination is required.
Boiling Point	Data not available	Likely to decompose before boiling at atmospheric pressure.[8]
Flash Point	271.5°C	[4]
pKa	Data not available	Expected to be a strong acid due to multiple electron-withdrawing groups.

| Solubility | Data not available | The methylsulfonyl and carboxylic acid groups suggest some polar solvent solubility.[1] |

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter, particularly in drug development, as it dictates the ionization state of a molecule at a given pH. This, in turn, profoundly affects solubility, membrane permeability, and interaction with biological targets.

For **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid**, the carboxylic acid moiety is the primary acidic functional group. Its acidity is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the adjacent pyrimidine ring nitrogens and, most notably, the methylsulfonyl group at the 2-position. For comparison, the related compound 5-

Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, which has a less electron-withdrawing methylthio group, has a predicted pKa of 1.31 ± 0.10 .^[7] It is therefore highly probable that the pKa of the title compound is even lower, placing it in the category of a strong organic acid that will be almost completely ionized to its carboxylate form at physiological pH (7.4).

Solubility

Solubility is a gatekeeper property for oral drug absorption and formulation development. This molecule possesses both hydrophilic and hydrophobic features. The carboxylic acid (especially in its ionized carboxylate form) and the polar methylsulfonyl group contribute to solubility in polar solvents.^[1] Conversely, the brominated pyrimidine ring is more lipophilic in nature. The overall solubility in aqueous media is expected to be limited but highly pH-dependent. At pH values well above the pKa, the ionized form should exhibit greater aqueous solubility than the neutral acid form.

Reactivity and Stability

The compound's rich functionality dictates its chemical reactivity:

- Carboxylic Acid: Can undergo standard reactions such as esterification or amide bond formation to generate derivatives.^[7]
- Pyrimidine Ring: The electron-deficient nature of the ring, exacerbated by the methylsulfonyl group, makes it susceptible to nucleophilic attack.
- Leaving Groups: Both the bromine atom and the methylsulfonyl group can potentially act as leaving groups in nucleophilic aromatic substitution (S_NAr) reactions.

An interesting aspect of reactivity is observed in a closely related system, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid.^[9] Studies on this analog revealed that its reaction with amines leads to substitution of the methylsulfonyl group. However, when the carboxylic acid is converted to an ester, the same reaction results in the substitution of the chlorine atom instead. This "inverse of reactivity" is dictated by the ionization state of the carboxylic acid, which modulates the electron density and reactivity of the pyrimidine ring.^[9] This highlights the critical need to consider reaction conditions carefully when using this scaffold for synthetic transformations. For storage, the compound should be kept sealed in a dry environment.^[10]

Experimental Protocols for Characterization

The following protocols describe standardized methodologies for determining the key physicochemical properties for which public data is lacking.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for experimentally determining the pKa value.

Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

Apparatus & Reagents:

- Calibrated pH meter with a glass electrode
- Automatic titrator or manual burette (Class A)
- Stir plate and magnetic stir bar
- Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
- **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid**
- Deionized water, boiled to remove CO₂
- Co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is insufficient

Procedure:

- Preparation: Accurately weigh approximately 28 mg (0.1 mmol) of the compound and dissolve it in 50 mL of deionized water. If solubility is low, use a known mixture of water and co-solvent (e.g., 50:50 water:methanol).

- Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
- Titration: Place the dissolved sample on the stir plate and immerse the pH electrode. Begin gentle stirring.
- Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point (identified by a sharp change in pH).
- Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, the pKa can be found from the maximum of the first derivative plot ($\Delta\text{pH}/\Delta\text{V}$ vs. V).

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 and is the gold standard for determining aqueous solubility.

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

Apparatus & Reagents:

- Constant temperature water bath or shaker
- Glass flasks with stoppers
- Syringe filters (e.g., 0.22 μm PVDF)

- Validated HPLC-UV method for quantification
- **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid**
- Buffer solutions (e.g., pH 2, 5, 7.4, 9)

Procedure:

- Preparation: Add an excess amount of the solid compound to flasks containing buffer solutions at different, physiologically relevant pH values (e.g., pH 2.0 and pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.
- Equilibration: Place the flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. A preliminary experiment should confirm that equilibrium is reached within this timeframe.
- Sampling: After the initial equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample from the supernatant.
- Filtration: Immediately filter the sample using a syringe filter to remove all undissolved particles.
- Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
- Confirmation: Repeat the sampling at a later time point (e.g., 48 hours) to ensure the concentration is stable and that equilibrium has been achieved.

Caption: Workflow for solubility determination via the shake-flask method.

Relevance in a Scientific Context

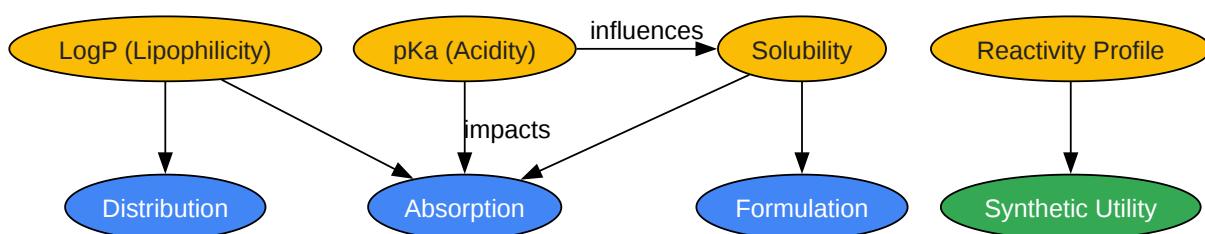
The physicochemical properties of **2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid** are intrinsically linked to its potential applications.

- In Drug Discovery: The expected strong acidity (low pKa) means the compound will exist as a highly polar carboxylate anion under most physiological conditions. While this enhances

aqueous solubility, it can be a significant barrier to passive diffusion across biological membranes (e.g., the gut wall or the blood-brain barrier), potentially limiting oral bioavailability. The molecule's profile—high polarity, potential for hydrogen bonding, and defined structure—makes it a candidate for fragment-based drug design or as a lead for targets with polar binding pockets.

- In Chemical Synthesis: As a synthetic intermediate, its value lies in its multiple, differentially reactive sites. The carboxylic acid can be used as a handle for coupling, while the bromine and methylsulfonyl groups offer opportunities for building molecular complexity through substitution or cross-coupling reactions. Understanding the "inverse reactivity"^[9] is paramount for chemists to selectively target a specific position on the pyrimidine ring and achieve the desired synthetic outcome.

The interplay between these properties ultimately governs the compound's suitability for a given purpose, as illustrated below.



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Caption: Relationship between physicochemical properties and application suitability.

Conclusion

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound with significant potential in both synthetic and medicinal chemistry. Its key physicochemical characteristics are dominated by strong acidity and a complex reactivity profile influenced by its multiple electron-withdrawing groups. While some basic identifiers are known, critical experimental data for properties like pKa, solubility, and melting point are not readily available in the public domain. The robust protocols provided in this guide offer a clear

path for researchers to obtain this essential data, enabling a more complete understanding of the molecule and facilitating its effective application in research and development.

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